8-iodo-2,7-dimethyl-1H-quinazolin-4-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9IN2O |
|---|---|
Molecular Weight |
300.10 g/mol |
IUPAC Name |
8-iodo-2,7-dimethyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H9IN2O/c1-5-3-4-7-9(8(5)11)12-6(2)13-10(7)14/h3-4H,1-2H3,(H,12,13,14) |
InChI Key |
ZTPPDJULWBPKHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)NC(=N2)C)I |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 8 Iodo 2,7 Dimethyl 1h Quinazolin 4 One
Historical and Current Perspectives on Quinazolinone Synthesis
The quinazolinone core is a prominent scaffold in a vast number of biologically active compounds. researchgate.net Historically, the synthesis of quinazolinones dates back to the late 19th century with methods like the Niementowski quinazoline (B50416) synthesis, which involves the condensation of anthranilic acids with amides. nih.govwikipedia.org This and other classical methods often required harsh reaction conditions, such as high temperatures, and sometimes resulted in low yields. nih.gov
Over the decades, significant advancements have been made in the synthesis of quinazolinones, driven by the need for more efficient, versatile, and environmentally benign methodologies. Modern approaches often utilize transition-metal-catalyzed cross-coupling reactions, microwave-assisted synthesis, and multicomponent reactions to construct the quinazolinone framework with a high degree of functional group tolerance and stereocontrol. nih.gov These contemporary methods allow for the synthesis of complex quinazolinone derivatives that were previously inaccessible.
Targeted Synthetic Routes for 8-Iodo-2,7-dimethyl-1H-quinazolin-4-one
The synthesis of this compound can be approached through two primary strategies: the direct iodination of the pre-formed 2,7-dimethyl-1H-quinazolin-4-one ring system or the cyclization of appropriately substituted and iodinated precursors.
Direct Halogenation Protocols for Quinazolinone Ring Systems
Direct C-H iodination of the quinazolinone core is an atom-economical approach to introduce an iodine atom. The regioselectivity of this electrophilic aromatic substitution is governed by the electronic effects of the substituents on the benzene (B151609) ring portion of the molecule. In the case of 2,7-dimethyl-1H-quinazolin-4-one, the 7-methyl group is an activating ortho-, para-director, while the amide nitrogen (N1) is also activating and ortho-, para-directing. The carbonyl group at C4 is a deactivating meta-director. The cumulative effect of these groups makes the C8 position, which is ortho to the activating 7-methyl group, a potential site for iodination.
Iodine monochloride (ICl) is a potent electrophilic iodinating agent that can be used for the direct iodination of aromatic compounds. ontosight.ai The reaction typically proceeds via an electrophilic aromatic substitution mechanism. For the synthesis of this compound, the reaction would involve the treatment of 2,7-dimethyl-1H-quinazolin-4-one with ICl in a suitable solvent. The reaction conditions, such as solvent and temperature, would need to be carefully optimized to achieve high regioselectivity for the 8-position and minimize the formation of other isomers.
Table 1: General Conditions for ICl-Mediated Aromatic Iodination
| Parameter | Condition | Rationale |
|---|---|---|
| Iodinating Agent | Iodine Monochloride (ICl) | Highly electrophilic, promoting iodination of aromatic rings. ontosight.ai |
| Substrate | 2,7-dimethyl-1H-quinazolin-4-one | The target precursor for direct iodination. |
| Solvent | Acetic Acid, Dichloromethane, or other inert solvents | To dissolve the reactants and facilitate the reaction. |
| Temperature | Room temperature to moderate heating | To control the reaction rate and selectivity. |
| Additives | Lewis acids (optional) | Can enhance the electrophilicity of ICl, but may affect regioselectivity. ontosight.ai |
Besides iodine monochloride, other iodinating agents can be employed for the direct iodination of the quinazolinone ring. N-Iodosuccinimide (NIS) is a milder and easier-to-handle alternative to ICl. organic-chemistry.org The reactivity of NIS can be enhanced by the addition of a catalytic amount of an acid, such as trifluoroacetic acid. organic-chemistry.org Another approach involves the use of molecular iodine in the presence of an oxidizing agent. The choice of the iodinating system will depend on the reactivity of the substrate and the desired regioselectivity.
Table 2: Alternative Iodinating Agents for Quinazolinone Systems
| Iodinating Agent | Activating Conditions | Key Features |
|---|---|---|
| N-Iodosuccinimide (NIS) | Catalytic acid (e.g., TFA) | Milder reagent, good for activated aromatic systems. organic-chemistry.org |
| Molecular Iodine (I2) | Oxidizing agent (e.g., HIO3, H2O2) | In situ generation of a more electrophilic iodine species. |
| Iodine/Silver Salts | Ag2SO4, AgBF4 | Enhances the electrophilicity of iodine. |
Cyclization Reactions Incorporating Iodinated Precursors
An alternative and often more regioselective strategy for the synthesis of this compound involves the construction of the quinazolinone ring from precursors that already contain the iodine atom at the desired position. This approach offers greater control over the final substitution pattern.
A plausible route would start with the iodination of 4-methylanthranilic acid. The amino and methyl groups are ortho, para-directing, making the position ortho to the amino group and meta to the methyl group (C3), and the position ortho to the methyl group and meta to the amino group (C5) the most likely sites for iodination. To achieve iodination at the position that will become C8 in the final product, one would need to start with an appropriately substituted anthranilic acid derivative where the desired iodination site is activated.
A more controlled approach would involve the Niementowski synthesis, starting from an iodinated and appropriately substituted anthranilic acid derivative. For instance, starting with 2-amino-3-iodo-4-methylbenzoic acid and reacting it with an appropriate acetamide (B32628) source would lead to the desired this compound. The synthesis of the required iodinated anthranilic acid precursor is a key step in this strategy.
Recent advances in synthetic methodology have demonstrated the utility of iodine-mediated C-H amination for the construction of nitrogen-containing heterocyclic systems. nih.gov This type of reaction can be applied to the synthesis of quinazolinone-fused systems. While not a direct route to the target molecule in its simplest form, this methodology highlights the versatile role of iodine in modern organic synthesis. In a relevant context, iodine can mediate the intramolecular cyclization of N-acyl derivatives of iodinated anilines. For the synthesis of this compound, one could envision a pathway where an N-acetylated 2-amino-3-iodo-4-methylbenzamide undergoes an iodine-mediated cyclization to form the quinazolinone ring. This approach would offer a novel and potentially efficient route to the target compound.
Table 3: Key Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 2,7-dimethyl-1H-quinazolin-4-one |
| Iodine Monochloride |
| N-Iodosuccinimide |
| 4-methylanthranilic acid |
| 2-amino-3-iodo-4-methylbenzoic acid |
| Trifluoroacetic acid |
| Acetic Acid |
Base-Promoted SNAr Reactions with Iodinated Intermediates
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for functionalizing aromatic rings, particularly those activated by electron-withdrawing groups. In the context of quinazolinone synthesis, SNAr reactions are pivotal. While transition-metal-catalyzed cross-coupling reactions are common for forming C-N bonds with iodoarenes, base-promoted SNAr offers a metal-free alternative, especially with highly activated substrates.
The SNAr pathway involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The reaction is consummated by the departure of a leaving group. For an iodinated intermediate in the synthesis of the title compound, a plausible SNAr reaction would involve an intramolecular cyclization where an amide nitrogen acts as the nucleophile to displace a different leaving group on the ring, with the iodide already in place. More commonly, an external nucleophile displaces a leaving group (like a halogen) on a pre-formed quinazolinone ring. The reactivity in SNAr generally follows F > Cl > Br > I, making iodide a less common leaving group in this type of reaction compared to fluoride (B91410) or chloride. However, the C-I bond can be a versatile handle for other transformations, such as palladium-catalyzed cross-coupling reactions.
Regioselective Functionalization Strategies for 2,7-Dimethyl Substitution
Achieving the specific 2,7-dimethyl substitution pattern on the quinazolinone core requires a highly regioselective synthetic strategy. The most direct approach involves utilizing a starting material where the substitution pattern is already established. For this compound, this would typically begin with a substituted anthranilic acid.
A plausible synthetic pathway would start with 3-amino-4,5-dimethylbenzoic acid . The synthesis would proceed as follows:
Iodination: Regioselective iodination of the substituted anthranilic acid. The directing effects of the amino and carboxyl groups would need to be carefully considered to achieve iodination at the desired position (ortho to the amino group). Electrophilic iodination using reagents like N-Iodosuccinimide (NIS) could be employed.
Acetylation: The amino group of the resulting iodinated anthranilic acid would be acylated with acetic anhydride (B1165640). This forms the corresponding 2-acetamido-benzoic acid intermediate, which introduces the precursor for the C2-methyl group. nih.gov
Cyclization: The 2-acetamido-iodobenzoic acid intermediate can then be cyclized. This is often achieved by reacting it with an amine (in this case, ammonia (B1221849) or an equivalent) in the presence of a dehydrating agent like phosphorus trichloride (B1173362) (PCl₃) or by heating, which closes the pyrimidinone ring to yield the final 2-methyl-substituted quinazolinone core. nih.gov
This multi-step process ensures that the methyl groups at C7 and C2, and the iodine at C8, are placed with high regiochemical control.
Optimization of Reaction Conditions and Catalyst Systems
The efficiency, yield, and purity of this compound are critically dependent on the optimization of reaction parameters, including the choice of catalyst, solvent, and temperature.
Role of Catalysts (e.g., Transition Metal, Organocatalysis) in Enhancing Efficiency
Catalysts are crucial for enhancing reaction rates, improving yields, and promoting selectivity in quinazolinone synthesis. Both transition metal catalysts and organocatalysts offer distinct advantages.
Transition Metal Catalysis:
Palladium (Pd): Palladium catalysts are widely used for C-N and C-C bond-forming reactions. In the synthesis of quinazolinones, Pd-catalyzed carbonylative coupling of ortho-iodoanilines with cyanamide, followed by in situ ring closure, is an efficient method. organic-chemistry.org Microwave-assisted palladium-catalyzed direct arylation of the quinazolin-4-one core is another powerful technique for further functionalization. organic-chemistry.org
Copper (Cu): Copper catalysts are an economical and effective alternative to palladium. Copper-catalyzed reactions of 2-halobenzamides with amidines or nitriles can produce the quinazolinone ring system. osi.lv These reactions are often tolerant of a broad range of functional groups and can be performed under relatively mild conditions.
Iridium (Ir) and Iron (Fe): Other transition metals have also been explored. Iridium complexes can catalyze the one-pot synthesis of quinazolinones from o-aminobenzonitriles. osi.lv Iron catalysts, particularly magnetic ionic liquids like bmim[FeCl₄], have been used for multicomponent reactions to produce quinazolines with the advantage of easy catalyst recovery. frontiersin.orgnih.gov
Organocatalysis: Organocatalysis provides a metal-free approach, which is advantageous for reducing toxic metal contamination in the final product. frontiersin.org
Brønsted Acids: Acids like p-toluenesulfonic acid (p-TSA) and trifluoroacetic acid (TFA) can catalyze the cyclization steps in quinazolinone synthesis, often under solvent-free or mechanochemical (grinding) conditions. researchgate.net
Iodine: Molecular iodine can act as a catalyst, promoting oxidative cyclization reactions, for example, between 2-aminobenzophenones and aryl amines under an oxygen atmosphere. mdpi.com
Bases: Organic bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) can be used to promote oxidative cyclization reactions. nih.gov
The following table summarizes various catalytic systems applicable to quinazolinone synthesis.
| Catalyst Type | Catalyst Example | Reactants | Key Advantages |
| Transition Metal | Palladium (Pd) | o-iodoanilines, cyanamide | High efficiency, good for C-N coupling |
| Copper (Cu) | 2-halobenzamides, aldehydes | Economical, broad functional group tolerance | |
| Iron (Fe) | 2-aminobenzophenone, aldehyde, NH₄OAc | Reusable magnetic catalyst, green chemistry | |
| Organocatalyst | p-Toluenesulfonic acid (p-TSA) | Anthranilamide, aldehydes | Metal-free, solvent-free (grinding) conditions |
| Molecular Iodine (I₂) | 2-aminobenzamides, α-amino acids | Metal-free, operational simplicity |
Solvent Selection and Reaction Temperature Control
The choice of solvent and reaction temperature significantly impacts reaction kinetics, yield, and selectivity.
Solvent Selection: The ideal solvent should dissolve the reactants while being inert to the reaction conditions. For quinazolinone synthesis, a range of solvents from polar aprotic (e.g., DMSO, DMF) to greener alternatives have been used. Green solvents like water, ethanol (B145695), or deep eutectic solvents (DES) are increasingly preferred to minimize environmental impact. researchgate.net For instance, using water as a solvent with a surfactant like TPGS-750-M has been shown to be effective in copper-catalyzed coupling reactions. osi.lv The choice often depends on the specific catalytic system and the temperature required.
Temperature Control: Reaction temperature is a critical parameter to control. While some modern protocols are designed to proceed at room temperature, many cyclization and coupling reactions require heating to overcome activation energy barriers. Microwave irradiation has emerged as a powerful tool to accelerate reactions, often reducing reaction times from hours to minutes and improving yields by ensuring uniform and rapid heating. derpharmachemica.com For example, the synthesis of 2-methyl-4H-3,1-benzoxazin-4-one, a key intermediate, can be optimized to an 8-10 minute reaction time using microwave heating. derpharmachemica.com However, excessive heat can lead to side reactions and decomposition, necessitating careful optimization for each synthetic step. researchgate.net
Isolation and Purification Techniques for High Purity this compound
Obtaining the target compound with high purity is essential for its characterization and any subsequent applications. Standard laboratory techniques are employed for its isolation and purification.
Work-up: After the reaction is complete, a standard aqueous work-up is typically performed. This involves quenching the reaction, followed by extraction with an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) to separate the product from inorganic salts and water-soluble impurities. The organic layer is then washed, dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.
Crystallization/Precipitation: If the crude product is a solid, purification can often be achieved by crystallization from a suitable solvent or solvent system. mdpi.com The crude solid is dissolved in a minimum amount of a hot solvent in which it is soluble, and then the solution is cooled slowly to allow pure crystals to form, leaving impurities behind in the solvent. Alternatively, the product might be precipitated by adding an anti-solvent.
Column Chromatography: For mixtures that are difficult to separate by crystallization, silica (B1680970) gel column chromatography is the most common purification method. A solution of the crude product is loaded onto a column of silica gel, and a solvent system (eluent) of appropriate polarity is passed through the column. Components of the mixture separate based on their differential adsorption to the silica gel, allowing for the collection of pure fractions of the desired compound.
The purity of the final product is typically confirmed using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). nih.gov
Sustainable Chemistry Aspects in this compound Synthesis
Incorporating the principles of green chemistry into the synthesis of quinazolinones is a key area of modern research, aiming to reduce environmental impact and improve safety and efficiency. dntb.gov.ua
Atom Economy: Multicomponent reactions (MCRs) are highly desirable as they combine three or more reactants in a single step to form the final product, maximizing atom economy and reducing the number of synthetic steps and purification stages. frontiersin.org
Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with environmentally benign solvents is a core principle. Water, ethanol, and deep eutectic solvents (DES) have been successfully used in quinazolinone synthesis, reducing toxicity and waste. researchgate.netnih.gov
Catalyst Recyclability: The development of heterogeneous catalysts, such as those immobilized on magnetic nanoparticles, allows for easy separation from the reaction mixture using an external magnet and subsequent reuse over multiple cycles. nih.gov This reduces waste and lowers the cost associated with expensive metal catalysts.
Energy Efficiency: Microwave-assisted synthesis and mechanochemistry (grinding) are energy-efficient techniques that can significantly shorten reaction times and often eliminate the need for a solvent altogether. researchgate.netderpharmachemica.com
Renewable Starting Materials: While not always feasible, utilizing starting materials derived from renewable feedstocks is a long-term goal of sustainable chemistry.
The table below contrasts traditional and sustainable approaches for quinazolinone synthesis.
| Feature | Traditional Method | Sustainable (Green) Method |
| Solvents | Volatile organic compounds (e.g., Toluene, DMF) | Water, Ethanol, Deep Eutectic Solvents (DES) |
| Catalysts | Homogeneous, single-use catalysts | Recyclable heterogeneous or magnetic catalysts |
| Energy Input | Conventional heating (hours) | Microwave irradiation, Ultrasound (minutes) |
| Reaction Type | Multi-step synthesis with intermediate isolation | One-pot multicomponent reactions (MCRs) |
| Waste | Significant solvent and reagent waste | Minimized waste, high atom economy |
By integrating these sustainable practices, the synthesis of this compound can be designed to be more efficient, cost-effective, and environmentally responsible.
Exploration of Green Solvents and Solvent-Free Methodologies
The choice of solvent is critical in chemical synthesis, often contributing the most to the environmental footprint of a process. Green chemistry advocates for the use of less hazardous solvents or the elimination of solvents altogether.
Recent advancements in the synthesis of the quinazolinone scaffold have demonstrated the viability of various green solvents. Deep eutectic solvents (DES), such as those based on choline (B1196258) chloride and urea, have been successfully employed. tandfonline.comresearchgate.net These solvents are not only environmentally benign but can also act as catalysts, simplifying reaction procedures. tandfonline.com For instance, the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones has been achieved in a choline chloride:urea DES, which serves as both the solvent and a catalyst, facilitating the ring-opening of a benzoxazinone (B8607429) intermediate and its subsequent cyclization. tandfonline.com Another approach involves the use of biomass-derived solvents like eucalyptol, which has been shown to be effective for the synthesis of certain quinazolinone analogues, with the added benefit of product isolation through simple filtration. nih.gov Water, the most desirable green solvent, has also been explored, with some syntheses of 2,3-dihydroquinazolin-4(1H)-ones being conducted in water under catalyst-free conditions, highlighting a significant step towards sustainable chemistry.
Solvent-free, or solid-state, reactions represent an even greener alternative, often accelerated by microwave irradiation. researchgate.nettandfonline.comnih.govfarmaceut.org This technique has been applied to the synthesis of various quinazolinone derivatives, offering advantages such as significantly reduced reaction times, higher yields, and simplified work-up procedures. researchgate.nettandfonline.com For example, the cyclocondensation of 2-aminobenzamides with orthoesters can be efficiently carried out under solvent-free microwave conditions using silica-supported sulfuric acid as a catalyst. tandfonline.com This method not only eliminates the need for volatile organic solvents but also enhances the reaction rate dramatically compared to conventional heating. tandfonline.com
Table 1: Comparison of Green Solvents and Solvent-Free Conditions in Quinazolinone Synthesis
| Methodology | Solvent/Condition | Catalyst | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Microwave Synthesis | Solvent-Free | SiO₂/H₂SO₄ | 5 min | High | tandfonline.com |
| Deep Eutectic Solvent | Choline chloride:urea | None (Solvent acts as catalyst) | Varies | Moderate to Excellent | tandfonline.com |
| Microwave Synthesis | Solvent-Free | Ammonium (B1175870) Metavanadate | Varies | High | ijarsct.co.in |
| Green Solvent | Eucalyptol | Not specified | Varies | Good | nih.gov |
| Green Solvent | DMSO | p-TsOH | Varies | Moderate to Excellent | mdpi.com |
Atom Economy and Reaction Pathway Efficiency
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants to the desired product. acs.org High atom economy is achieved in reactions where most of the atoms from the reactants are incorporated into the final product, minimizing waste. One-pot and multi-component reactions (MCRs) are prime examples of atom-economical processes.
Furthermore, catalyst-free, one-pot reactions have been developed. The condensation of isatoic anhydride, an aldehyde, and ammonium acetate in ethanol using NaOCl as an oxidant is a simple, green, and economically viable method for producing 2-substituted quinazolin-4(3H)-ones. derpharmachemica.com These methods, which often proceed with high yields and produce easily purifiable products, are highly desirable for industrial applications. The development of photocatalytic reactions that proceed under mild, redox-neutral conditions also contributes to high atom economy and functional group tolerance. acs.org
Table 2: Examples of Atom-Economical Syntheses of Quinazolinones
| Reaction Type | Reactants | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|---|
| One-Pot, Three-Component | Isatoic anhydride, amine, aldehyde | Iodine | Moderate to good yield | researchgate.net |
| One-Pot, Three-Component | Arenediazonium salt, nitrile, aniline (B41778) derivative | None | Domino reaction, three C-N bond formations | acs.org |
| One-Pot Condensation | Isatoic anhydride, aldehyde, ammonium acetate | NaOCl | Catalyst-free, good to excellent yield | derpharmachemica.com |
| Oxidative Cyclization | o-Aminobenzamides, primary alcohols | [Cp*IrCl₂]₂ | One-pot, hydrogen transfer conditions | acs.org |
Catalyst Reusability and Waste Minimization
The use of recoverable and reusable catalysts is a key strategy for waste minimization in chemical synthesis. nih.gov Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture by filtration, unlike their homogeneous counterparts which often require complex purification procedures.
In the context of quinazolinone synthesis, several reusable catalytic systems have been reported. Silica-supported sulfuric acid, used in microwave-assisted solvent-free synthesis, is a solid catalyst that can be easily handled and potentially reused. tandfonline.com More advanced systems utilize nanocatalysts, which offer high surface area and catalytic activity. For example, a novel nanocatalyst composed of ellagic acid functionalized SBA-15 has been used for the synthesis of 4-oxo-quinazoline derivatives. nih.gov This heterogeneous catalyst can be recovered by simple filtration and has been shown to be reusable for at least six consecutive runs without a significant loss of activity. nih.gov
Table 3: Reusable Catalysts in Quinazolinone Synthesis
| Catalyst | Recovery Method | Number of Reuses | Key Advantages | Reference |
|---|---|---|---|---|
| SBA-15@ELA Nanocatalyst | Filtration | At least 6 | High surface area, easy recovery, consistent activity | nih.gov |
| Ionic liquid on magnetic nanoparticles | Magnetic Separation | Not specified | Efficient recovery, potential for high catalytic activity | researchgate.net |
| Silica-supported Sulfuric Acid | Filtration | Potential for reuse | Solid catalyst, suitable for solvent-free conditions | tandfonline.com |
Chemical Reactivity and Derivatization Strategies of 8 Iodo 2,7 Dimethyl 1h Quinazolin 4 One
Reactivity at the Iodo-Substitution Position (C8)
The carbon-iodine bond at the C8 position is the most prominent site for introducing structural diversity. The iodine atom serves as an excellent leaving group and a versatile handle for modern synthetic transformations, particularly in metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) is a potential pathway for replacing the iodo group at the C8 position. This reaction mechanism typically requires the aromatic ring to be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. youtube.comlibretexts.org The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex as a key intermediate. libretexts.orgdiva-portal.org
For an SNAr reaction to occur at the C8 position of 8-iodo-2,7-dimethyl-1H-quinazolin-4-one, the quinazolinone ring system itself must provide sufficient electronic activation. The reactivity is influenced by the stability of the intermediate carbanion formed upon nucleophilic attack. libretexts.org While SNAr reactions have been effectively used to functionalize chloroquinazolines, the utility for iodo-substituted analogues is also recognized. chim.it A theoretical study on 5,7-dinitroquinazoline-4-one demonstrated that the regioselectivity of nucleophilic attack can be influenced by factors such as intramolecular hydrogen bonding, which stabilizes the transition state. researchgate.net
The iodine atom at C8 makes the quinazolinone scaffold an ideal substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. nih.gov These reactions offer broad functional group tolerance and are fundamental in modern organic synthesis. nih.govrsc.org
Suzuki-Miyaura Coupling: This reaction is a highly efficient method for forming Csp²–Csp² bonds by coupling the aryl iodide with an organoboron compound, such as a boronic acid or boronic ester. nih.govmdpi.com The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. mdpi.com This strategy has been successfully applied to synthesize various aryl-substituted quinazolinones. nih.gov For instance, 2,6,8-triarylquinazolin-4(3H)-ones have been synthesized from 6,8-dibromo precursors via a Suzuki coupling followed by dehydrogenation. nih.gov
Sonogashira Coupling: This reaction enables the formation of a C-C bond between the C8 position and a terminal alkyne. nih.govresearchgate.net The process is co-catalyzed by palladium and copper salts and requires a base, such as an amine. nih.gov The Sonogashira reaction has been extensively used to prepare alkynylated quinazolinones and related quinazoline (B50416) derivatives. nih.govresearchgate.net
Heck Coupling: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a new, substituted alkene. This reaction is catalyzed by a palladium complex and requires a base. While less commonly reported for iodo-quinazolinones compared to Suzuki and Sonogashira reactions, it remains a viable strategy for introducing vinyl groups at the C8 position.
Below is a table summarizing representative conditions for these cross-coupling reactions on halo-quinazolinone systems.
| Reaction Type | Reactants | Catalyst System | Base | Solvent | General Outcome |
| Suzuki-Miyaura | Halo-quinazolinone, Arylboronic Acid | Pd(dppf)Cl₂, NBu₄Br | Na₂CO₃ | Toluene/H₂O | Aryl-substituted quinazolinone |
| Sonogashira | Halo-quinazolinone, Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | NEt₃ | DMF | Alkynyl-substituted quinazolinone |
| Heck | Halo-quinazolinone, Alkene | Pd(OAc)₂, PPh₃ | NEt₃ | DMF | Alkenyl-substituted quinazolinone |
This table presents generalized conditions based on literature for related compounds. nih.govmdpi.comresearchgate.net Specific conditions for this compound may require optimization.
Beyond C-C bond formation, the C8-iodo group facilitates the introduction of heteroatoms such as nitrogen, oxygen, or sulfur. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between the aryl iodide and an amine. This method is a powerful tool for synthesizing amino-substituted quinazolinones, which are a class of compounds with significant biological relevance. nih.govresearchgate.net Similarly, analogous palladium-catalyzed reactions can be employed to form C-O and C-S bonds using alcohols or thiols as coupling partners.
Reactivity of the Quinazolinone Ring System
In addition to the C8 position, the core quinazolinone structure offers other sites for chemical modification, including the benzene (B151609) moiety and the nitrogen atoms of the pyrimidinone ring.
Electrophilic Aromatic Substitution (EAS) allows for the introduction of new substituents onto the benzene portion of the quinazolinone ring. uci.edu The regioselectivity of this reaction is governed by the electronic effects of the existing substituents. In this compound, the directing effects are as follows:
Amide/Amidine Functionality: The fused pyrimidinone ring is generally considered an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack.
7-Methyl Group: This is an activating, ortho- and para-directing group.
8-Iodo Group: Halogens are deactivating but ortho- and para-directing. uci.edu
Considering these combined effects, any further electrophilic substitution would be directed to the C5 and C6 positions. The C6 position is para to the activating 7-methyl group, while the C5 position is ortho to it. Steric hindrance from the peri-position (C4a-N5 bond) might influence the outcome. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. uci.edu
The two nitrogen atoms in the pyrimidinone ring, N1 and N3, exhibit distinct reactivity profiles and are key sites for derivatization.
N3 Position: The proton on the N3 atom is part of an amide functional group, rendering it acidic. This allows for deprotonation with a suitable base, followed by reaction with an electrophile. Common transformations include N-alkylation using alkyl halides or N-acylation using acid chlorides or anhydrides. These modifications are crucial for exploring structure-activity relationships in medicinal chemistry. researchgate.net
N1 Position: The N1 atom is part of an amidine system. While less nucleophilic than the deprotonated N3 anion, it can still undergo reactions such as oxidation to form N-oxides under specific conditions. nih.gov Direct alkylation at N1 is less common than at N3 but can be achieved under certain synthetic protocols. The relative reactivity of N1 versus N3 can be controlled by the choice of reagents and reaction conditions.
The functionalization strategies for the quinazolinone nitrogen atoms are summarized below.
| Nitrogen Atom | Reaction Type | Reagent | Outcome |
| N3 | Alkylation | Base (e.g., K₂CO₃), Alkyl Halide (R-X) | 3-Alkyl-quinazolinone |
| N3 | Acylation | Base, Acid Chloride (RCOCl) | 3-Acyl-quinazolinone |
| N1 / N3 | Oxidation | Peroxy Acids (e.g., m-CPBA) | Quinazolinone N-oxide |
This table illustrates common functionalization reactions for the quinazolinone core. researchgate.netnih.gov
Modifications at the Methyl Groups (C2 and C7)
The methyl groups at the C2 and C7 positions of the quinazolinone core present distinct opportunities for functionalization. The C2-methyl group, in particular, is activated by the adjacent nitrogen atoms of the pyrimidine (B1678525) ring, rendering it significantly more reactive than the C7-methyl group, which is attached to the benzene ring.
Reactivity of the C2-Methyl Group:
The C2-methyl group is acidic and readily undergoes condensation reactions with various electrophiles, most notably aromatic aldehydes. This reaction, often a Knoevenagel-type condensation, is typically catalyzed by an acid (like acetic anhydride (B1165640) with zinc chloride) or a base and leads to the formation of 2-styryl-4(3H)-quinazolinone derivatives. This transformation is a well-established method for extending the conjugation of the quinazolinone system and introducing diverse substituents.
Another key modification of the C2-methyl group is its oxidation to a formyl group (-CHO). This can be achieved using oxidizing agents such as selenium dioxide (SeO₂). The resulting 2-formyl-4(3H)-quinazolinone is a valuable intermediate for further derivatization, particularly for the synthesis of Schiff bases.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Knoevenagel Condensation | Aromatic aldehyde, Acetic anhydride, ZnCl₂, Reflux | (E)-2-styryl-4(3H)-quinazolinone | rsc.org |
| Oxidation | Selenium dioxide (SeO₂), Dioxane | 2-formyl-4(3H)-quinazolinone | scispace.com |
Reactivity of the C7-Methyl Group:
The reactivity of the methyl group at the C7 position on the benzene ring is substantially less explored in the scientific literature compared to the C2-methyl group. This group does not benefit from the electronic activation seen at the C2 position. However, standard synthetic methodologies for the functionalization of aryl-methyl groups could theoretically be applied. These potential, though not widely reported for this specific scaffold, could include:
Radical Halogenation: Using reagents like N-bromosuccinimide (NBS) under UV irradiation to form a 7-(bromomethyl) derivative.
Oxidation: Employing strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) to convert the methyl group into a carboxylic acid (quinazoline-7-carboxylic acid). Selective oxidation to the aldehyde would be more challenging.
These hypothetical pathways would provide valuable handles for further diversification of the this compound core, although their feasibility and selectivity would require experimental validation.
Design and Synthesis of Novel Derivatives of this compound
Building upon the reactivity of the core structure, numerous strategies can be employed to design and synthesize novel derivatives with complex architectures.
Preparation of Schiff Base Derivatives
Schiff bases, characterized by the azomethine (-N=CH-) group, are a prominent class of quinazolinone derivatives. Two primary synthetic routes are commonly utilized for their preparation from a 2-methyl quinazolinone precursor.
Route 1: Derivatization at the N3 Position This is the most common method and begins with the introduction of an amino group at the N3 position of the quinazolinone ring. The starting 2-methyl-4H-3,1-benzoxazin-4-one (formed from anthranilic acid and acetic anhydride) is treated with hydrazine (B178648) hydrate (B1144303) to yield a 3-amino-2-methylquinazolin-4(3H)-one intermediate. researchgate.net This intermediate is then condensed with a variety of aromatic or heteroaromatic aldehydes, typically under acidic catalysis (e.g., glacial acetic acid), to furnish the desired Schiff base derivatives. researchgate.netnih.gov
Route 2: Derivatization of the C2-Methyl Group An alternative strategy involves the direct functionalization of the C2-methyl group. As previously mentioned, this group can be oxidized to a 2-formyl derivative. scispace.com This aldehyde can then be reacted with various primary amines (anilines, alkylamines, etc.) in a condensation reaction to form the Schiff base at the C2 position. scispace.com This method avoids the initial N3-amination step and directly utilizes the inherent reactivity of the C2-methyl group.
| Starting Material | Key Intermediate | Condensation Partner | Product | Reference |
| 2-Methyl-4H-3,1-benzoxazin-4-one | 3-Amino-2-methylquinazolin-4(3H)-one | Aromatic Aldehydes | 3-(Arylideneamino)-2-methylquinazolin-4(3H)-one | researchgate.net |
| 2-Methylquinazolin-4(3H)-one | 2-Formyl-3-arylquinazolin-4(3H)-one | Substituted Anilines | 2-(((Arylimino)methyl)-3-arylquinazolin-4(3H)-one | scispace.com |
Synthesis of Fused or Annulated Systems Containing the this compound Scaffold
The quinazolinone scaffold serves as an excellent platform for the construction of fused-ring systems, leading to more complex and rigid molecular structures. Annulation can be achieved through several strategies, often leveraging the reactivity of substituents at the C2, N3, or C8 positions.
One common approach involves the reaction of 2-methyl-quinazolin-4(3H)-one with bifunctional reagents. For example, reaction with chloroacetyl chloride can lead to chloroacetylation at the C2-methyl position, followed by an intramolecular cyclization involving the N3-amine, to form a pyrrolo[2,1-b]quinazolindione derivative. mdpi.com Similarly, reaction with o-chlorobenzoyl chloride can ultimately yield a 5H-quinolino[2,1-b]quinazolin-5,12(6H)-dione system. mdpi.com
The presence of the iodine atom at the C8 position is particularly advantageous for modern cross-coupling chemistry. Palladium-catalyzed reactions, such as the Sonogashira, Suzuki, or Heck couplings, are powerful tools for forming new carbon-carbon bonds. rsc.org More advanced applications include intramolecular palladium-catalyzed annulation reactions where the C8-iodo group can react with a suitably placed nucleophile (e.g., an amine or an activated methylene (B1212753) group) introduced elsewhere on the molecule to construct a new fused ring. nih.gov For instance, a side chain introduced at the N3 position could be designed to cyclize onto the C8 position, displacing the iodine atom.
Furthermore, thiazole (B1198619) rings can be fused to the quinazolinone core by first introducing an amino group onto the benzene ring, which then reacts with reagents like 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) to build the thiazole ring. acs.org
Exploration of Polycyclic Architectures
Beyond simple fused systems, advanced synthetic methods enable the construction of highly complex, polycyclic architectures based on the quinazolinone core. These strategies often involve multicomponent reactions or cascade cyclizations.
A powerful approach involves the Ugi four-component reaction (Ugi-4CR). This reaction can rapidly assemble a complex acyclic precursor from an o-halobenzoic acid, an aldehyde, an isocyanide, and an amine. A subsequent palladium-catalyzed intramolecular N-arylation or a radical-induced cyclization can then form the polycyclic quinazolinone product in a highly efficient manner. This method allows for the rapid generation of diverse molecular scaffolds.
Another elegant strategy is the iodine-mediated intramolecular sp³ C-H amination. In this method, a precursor containing a 2-aminobenzamide (B116534) moiety and a tethered tetrahydroisoquinoline or a similar cyclic amine can be cyclized using molecular iodine. This reaction forms a new C-N bond and creates a quinazolinone-fused polycyclic scaffold under transition-metal-free conditions. These advanced methods provide access to unique and complex chemical spaces, starting from relatively simple quinazolinone building blocks.
Based on a comprehensive review of the available scientific literature, there is no specific information regarding the in vitro molecular interactions and biological activity pathways of the chemical compound This compound .
While the broader class of quinazolinone derivatives has been extensively studied and shown to exhibit a wide range of biological activities, including the inhibition of various kinases and the induction of apoptosis, the specific biological profile of this compound has not been detailed in the reviewed literature.
Therefore, it is not possible to provide an article that adheres to the requested outline focusing solely on this compound. Any attempt to do so would involve extrapolation from related but distinct chemical entities, which would not be scientifically accurate or adhere to the strict focus on "this compound".
Exploration of Molecular Interactions and Biological Activity Pathways of 8 Iodo 2,7 Dimethyl 1h Quinazolin 4 One and Its Derivatives in Vitro Studies
Cellular Pathway Interrogation
Cell Cycle Regulation and Arrest Point Analysis
The quinazolinone scaffold is a key feature in several compounds that exhibit potent antimitotic activity by interfering with tubulin polymerization. This disruption of microtubule dynamics leads to a halt in the cell cycle, typically at the G2/M phase, preventing cells from completing mitosis.
Studies on various quinazolin-4(3H)-one derivatives have demonstrated their ability to induce cell cycle arrest. For instance, certain 2-styrylquinazolin-4(3H)-ones and 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-ones have been shown to cause an accumulation of cells in the G2/M phase. This effect is indicative of interference with the mitotic spindle, a structure crucial for the segregation of chromosomes during cell division. nih.gov The mechanism often involves binding to the colchicine (B1669291) site on tubulin, which prevents the polymerization of tubulin into microtubules. nih.govnih.gov This inhibition of microtubule formation activates the spindle assembly checkpoint, leading to mitotic arrest and, subsequently, apoptosis in cancer cell lines.
Table 1: Effect of Quinazolinone Derivatives on Cell Cycle Progression
| Compound Family | Observed Effect | Cell Cycle Arrest Point | Proposed Mechanism |
|---|---|---|---|
| 2-Styrylquinazolin-4(3H)-ones | Potent growth inhibition | G2/M Phase | Inhibition of tubulin polymerization |
| 2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-ones | Sub-micromolar cytotoxicity | G2/M Phase | Inhibition of tubulin polymerization |
This table summarizes findings on quinazolinone derivatives and their impact on the cell cycle, based on available in vitro research.
Signaling Cascade Interference (e.g., ERK and Akt pathways)
The biological activities of quinazolinone derivatives are also linked to their ability to interfere with crucial intracellular signaling cascades, such as the ERK (extracellular signal-regulated kinase) and Akt (Protein Kinase B) pathways. These pathways are central to regulating cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.
Research into related heterocyclic systems like pyrazolo[1,5-a]quinazolines has shown that these compounds can bind effectively to key kinases in the MAPK (mitogen-activated protein kinase) pathway, including ERK2, p38α, and JNK3. nih.gov This suggests that the quinazolinone core can serve as a scaffold for designing inhibitors that target these specific signaling molecules. The cross-talk between the Akt and MAPK/ERK pathways is complex, with feedback loops that can either amplify or dampen signals. plos.org By modulating the activity of kinases within these cascades, quinazolinone derivatives can influence downstream cellular responses. For example, inhibition of the NF-κB pathway, which is often downstream of Akt and ERK, has been observed with some quinazolinone compounds, leading to reduced expression of inflammatory genes. nih.gov
Mechanistic Studies of Broad Spectrum In Vitro Biological Activities
Antimicrobial Activity Mechanisms (e.g., cell wall synthesis, DNA replication interference)
Quinazolinone derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria. rphsonline.com The proposed mechanisms for this activity are diverse and target essential bacterial processes.
One suggested mechanism of action, drawing parallels with fluoroquinolone antibiotics, is the inhibition of bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV. nih.gov These enzymes are vital for DNA replication, recombination, and repair, as they manage DNA supercoiling. Their inhibition leads to breaks in the bacterial chromosome and ultimately cell death.
Another potential target is the bacterial cell wall. Certain quinazolinones, in synergy with β-lactam antibiotics, have been found to bind to the allosteric site of penicillin-binding protein 2a (PBP2a) in methicillin-resistant Staphylococcus aureus (MRSA). eco-vector.com This binding can overcome resistance mechanisms that typically inactivate β-lactam drugs.
Furthermore, the structure of the quinazolinone derivative plays a significant role in its efficacy. For instance, the presence of a naphthyl radical can increase the compound's hydrophobicity, facilitating its passage through the bacterial cell membrane. eco-vector.com Substitutions on the quinazolinone nucleus, such as halogens at positions 6 and 8, have also been shown to enhance antimicrobial properties. nih.govnih.gov
Anti-inflammatory Response Pathways (e.g., cytokine production, COX inhibition)
The anti-inflammatory effects of quinazolinone derivatives are attributed to their modulation of several key pathways involved in the inflammatory response. mdpi.com
A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.gov These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Several 2,3-disubstituted 4(3H)-quinazolinone derivatives have been identified as potent inhibitors of COX enzymes, with some showing selectivity for COX-2, which is an attractive feature for reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov
Quinazolinones also exert their anti-inflammatory effects by targeting transcription factors that regulate the expression of pro-inflammatory genes. The inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein-1) pathways has been observed. nih.govnih.gov By suppressing these pathways, the compounds can downregulate the production of inflammatory cytokines (like TNF-α and IL-1β) and enzymes such as inducible nitric oxide synthase (iNOS) and COX-2. nih.gov
Table 2: Anti-inflammatory Mechanisms of Quinazolinone Derivatives
| Mechanism | Target | Outcome |
|---|---|---|
| Enzyme Inhibition | COX-1 and COX-2 | Reduced prostaglandin (B15479496) synthesis |
| Signal Transduction | NF-κB Pathway | Downregulation of COX-2, iNOS, IL-1β, TNF-α |
This table outlines the primary molecular pathways targeted by quinazolinone derivatives to achieve their anti-inflammatory effects.
Anticonvulsant Activity Mechanistic Hypotheses
The anticonvulsant properties of quinazolinone derivatives have been a subject of significant research, with several mechanistic hypotheses proposed. The most prominent hypothesis centers on the modulation of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. nih.gov
Many quinazolinone compounds are thought to act as positive allosteric modulators (PAMs) of the GABAA receptor. mdpi.comnuph.edu.ua By binding to a site distinct from the GABA binding site, these molecules enhance the receptor's response to GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This inhibitory effect on neurotransmission raises the seizure threshold. The interaction is believed to occur at the transmembrane β(+)/α(−) subunit interface of the receptor. mdpi.com
An alternative, though less explored, mechanism involves the inhibition of carbonic anhydrase (CA) enzymes, particularly human carbonic anhydrase II (hCA II). nih.gov Inhibition of brain CA can lead to an increase in CO2 concentration, which has been associated with positive outcomes in epilepsy management. Molecular docking studies have shown that certain quinazoline (B50416) derivatives can bind to the active site of hCA II, suggesting this as a potential target for their anticonvulsant action. nih.gov
Structure-Activity Relationship (SAR) Studies for 8-Iodo-2,7-dimethyl-1H-quinazolin-4-one Analogs
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of the quinazolinone scaffold. Research has identified several key structural features that influence the potency and selectivity of these compounds. researchgate.net For analogs related to this compound, specific substitutions at various positions on the quinazolinone ring are critical.
Position 2: Substitutions at this position are vital. The introduction of methyl, amine, or thiol groups, as well as larger aromatic or styryl moieties, can significantly impact antimicrobial, anticancer, and anti-inflammatory activities. nih.govnih.gov
Position 3: The nature of the substituent at the N-3 position is a major determinant of activity. Attaching substituted aromatic rings or aliphatic chains can modulate anticonvulsant and anti-inflammatory properties. nih.govnih.gov For instance, butyl substitution at this position was found to be significant in preventing seizure spread. nih.gov
Positions 6 and 8 (Benzene Ring): The benzene (B151609) part of the quinazolinone ring is a key site for modification. SAR studies have consistently shown that the presence of a halogen atom (such as chlorine, bromine, or iodine) at positions 6 or 8 can substantially enhance antimicrobial and anticonvulsant activities. nih.govnih.gov This highlights the potential significance of the iodo group at position 8 in the target compound.
In essence, the combination of a halogen at position 8, a small alkyl group at position 7, and a methyl group at position 2 defines a specific pharmacophore. The iodine at C8 is expected to increase lipophilicity and potentially form halogen bonds with target proteins, while the methyl groups at C2 and C7 contribute to the molecule's steric and electronic profile, collectively influencing its biological activity spectrum. nih.gov
Impact of Iodination at Position 8 on Mechanistic Efficacy
The introduction of a halogen atom, particularly iodine, at position 8 of the quinazolinone ring is a common strategy to enhance biological efficacy. Halogenation, in general, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.
Halogen Bonding: A key molecular interaction that iodine can participate in is halogen bonding. This is a non-covalent interaction where the electropositive region on the outer surface of the iodine atom (the σ-hole) interacts with a nucleophilic site, such as an oxygen or nitrogen atom, on a biological target (e.g., an enzyme or receptor). This interaction can contribute to the binding affinity and selectivity of the compound for its target. While specific in vitro studies on this compound are lacking, studies on other iodinated quinazolinones suggest that halogen bonding can play a crucial role in their mechanism of action.
Electronic Effects: The iodine atom at position 8 can also exert electronic effects on the quinazolinone ring system, influencing its reactivity and interaction with biological targets. Although iodine is the least electronegative of the halogens, it can still influence the electron distribution within the aromatic system, which may affect binding to target proteins.
General findings from studies on 6- and 8-halo-substituted quinazolinones indicate a significant improvement in antimicrobial activities. For instance, the introduction of iodine at these positions has been shown to enhance antibacterial efficacy.
| Compound Type | Observed Effect of Iodination | Potential Mechanism |
| 6-Iodo-quinazolinones | Enhanced antibacterial and antifungal activity | Increased lipophilicity, potential for halogen bonding |
| 8-Iodo-quinazolinones | Generally associated with improved bioactivity | Increased membrane permeability, specific interactions at the target site |
| 6,8-Diiodo-quinazolinones | Often show synergistic enhancement of antimicrobial properties | Combination of electronic and steric effects, multi-point interactions |
This table is illustrative and based on general findings for iodinated quinazolinones, as specific comparative data for this compound is not available.
Role of Methyl Groups at Positions 2 and 7 in Molecular Recognition
The presence of methyl groups at positions 2 and 7 of the quinazolinone core is another critical structural feature that dictates the molecule's interaction with biological targets.
Position 2 Methyl Group: The substituent at the 2-position of the quinazolinone ring is known to be a key determinant of biological activity. A methyl group at this position can engage in several types of interactions:
Metabolic Stability: The presence of a methyl group can sometimes protect the molecule from metabolic degradation, thereby increasing its biological half-life.
Structure-activity relationship studies on various quinazolinone derivatives have consistently highlighted the importance of a small alkyl group, such as methyl, at the C2 position for maintaining or enhancing biological activity.
Position 7 Methyl Group: The role of a methyl group at position 7 is less commonly detailed in the literature compared to the C2 position. However, its presence can have several implications:
Fine-tuning of Electronic Properties: The methyl group is an electron-donating group, and its presence at C7 can modulate the electron density of the benzene portion of the quinazolinone ring. This can influence the strength of interactions with biological targets.
Steric Hindrance and Conformational Rigidity: A methyl group at C7 can introduce steric hindrance that may either favor or disfavor binding to a particular target, depending on the topography of the active site. It can also restrict the rotational freedom of adjacent substituents, leading to a more defined molecular conformation.
| Substituent | Position | Potential Role in Molecular Recognition |
| Methyl | 2 | Hydrophobic interactions, steric fit in active sites, metabolic stability |
| Methyl | 7 | Modulation of electronic properties, steric influence, increased lipophilicity |
This table outlines the generally accepted roles of these substituents in the broader class of quinazolinones.
Influence of Substitutions at N1 and N3 on Bioactivity Profiles
Substitutions at the N1 and N3 positions of the quinazolin-4-one ring are a common strategy for creating diverse libraries of compounds with varied biological activities. The nature of the substituent at these positions can dramatically alter the compound's properties.
N1 Position: The N1 position is part of the lactam functionality of the quinazolinone core. In the unsubstituted this compound, this position bears a hydrogen atom which can act as a hydrogen bond donor.
Alkylation or Arylation at N1: Introducing an alkyl or aryl group at the N1 position removes the hydrogen bond donating capability and introduces a new substituent that can engage in hydrophobic, steric, or pi-stacking interactions. The size and nature of this group can be tailored to probe the binding pocket of a target protein.
N3 Position: The N3 position is frequently modified in the synthesis of quinazolinone derivatives to explore a wide range of biological targets.
Diverse Substitutions: A vast array of substituents, from simple alkyl chains to complex aromatic and heterocyclic moieties, can be introduced at the N3 position. These substituents can project into different regions of a binding site and form a variety of interactions, including hydrogen bonds, ionic interactions, and hydrophobic interactions.
Modulation of Physicochemical Properties: Substitutions at N3 can be used to fine-tune the solubility, lipophilicity, and metabolic stability of the parent compound. For example, the introduction of a polar group can increase water solubility, while a bulky lipophilic group can enhance membrane permeability.
The bioactivity profile of N1 and N3 substituted derivatives is highly dependent on the specific biological target. For instance, in the context of anticancer activity, large aromatic substituents at N3 have often been found to be beneficial for inhibiting certain kinases. For antimicrobial activity, different structural motifs at N3 may be required to effectively interact with bacterial enzymes or cell wall components.
| Position of Substitution | Type of Substituent | Potential Impact on Bioactivity |
| N1 | Alkyl, Aryl | Alters hydrogen bonding potential, introduces new steric and hydrophobic interactions |
| N3 | Alkyl, Aryl, Heterocyclyl | Significantly diversifies biological targets, modulates physicochemical properties, introduces a wide range of potential molecular interactions |
This table summarizes the general principles of N1 and N3 substitutions in quinazolinone chemistry.
Computational Chemistry and Molecular Modeling of 8 Iodo 2,7 Dimethyl 1h Quinazolin 4 One
Quantum Chemical Calculations
Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
The electronic structure of a molecule dictates its reactivity and physical properties. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. edu.krd The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. edu.krdnih.gov For quinazolinone derivatives, these calculations help in understanding the regions susceptible to nucleophilic or electrophilic attack.
The Molecular Electrostatic Potential (MEP) surface is another crucial tool. It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. This allows for the prediction of sites for intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic reactions.
Table 1: Representative Quantum Chemical Descriptors for a Quinazolinone Core Structure Note: These are illustrative values based on general principles of DFT calculations for organic molecules and are not specific experimental results for 8-iodo-2,7-dimethyl-1H-quinazolin-4-one.
| Parameter | Description | Illustrative Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.7 eV |
| Chemical Potential (µ) | Measures the escaping tendency of electrons | -4.15 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution | 2.35 eV |
| Electrophilicity Index (ω) | Capacity of the system to accept electrons | 3.66 eV |
Conformational analysis is performed to identify the most stable three-dimensional arrangement of a molecule. The quinazolinone ring system is relatively rigid, but substituents can rotate. For this compound, this analysis would involve studying the rotation of the methyl groups to find the global minimum energy conformation. This is achieved by systematically rotating specific bonds and calculating the potential energy at each step to generate a potential energy surface or energy landscape. The lowest point on this landscape corresponds to the most stable and likely conformation of the molecule in a biological system. The heterocyclic ring in similar systems is known to adopt a stable sofa conformation. bit.edu.cn
Quantum chemical calculations can predict spectroscopic data, which is invaluable for structural confirmation.
Theoretical IR Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical infrared (IR) spectrum can be generated. This helps in assigning the characteristic peaks observed in an experimental spectrum, such as the C=O stretch of the quinazolinone core and vibrations associated with the aromatic rings and methyl groups.
Theoretical NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be calculated and compared with experimental data to validate the molecular structure. mdpi.com For this compound, this would predict the chemical shifts for the protons and carbons of the methyl groups and the quinazolinone core, taking into account the electronic effects of the iodine atom.
Molecular Docking Simulations with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting binding affinity and understanding interaction mechanisms. The quinazolinone scaffold is a well-known pharmacophore found in numerous inhibitors of protein kinases like the Epidermal Growth Factor Receptor (EGFR) and microtubule-associated proteins like tubulin. japsonline.comnih.govnih.gov
Docking simulations place the ligand (this compound) into the active site of a target protein (e.g., EGFR or tubulin) and score the different poses based on a scoring function, which estimates the binding free energy. A lower binding energy score typically indicates a more stable ligand-protein complex and higher binding affinity. ijpbs.com
EGFR: Quinazolinone derivatives are known to act as ATP-competitive inhibitors of EGFR by binding to its kinase domain. japsonline.comnih.gov Docking studies would likely show the quinazolinone core of this compound occupying the adenine-binding pocket.
Tubulin: Certain quinazolinone analogs have been shown to bind to the colchicine (B1669291) site of tubulin, thereby inhibiting microtubule polymerization. nih.gov Docking simulations could explore the potential of this compound to bind to this site, which is a key mechanism for many anticancer agents.
Beyond predicting binding affinity, docking analysis reveals the specific molecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and halogen bonds.
Interactions with EGFR: For quinazolinone-based inhibitors, a crucial hydrogen bond often forms between the N1 atom of the quinazoline (B50416) ring and the backbone amide of a key methionine residue (Met793) in the hinge region of the EGFR active site. japsonline.com The dimethyl-substituted aromatic ring of the compound would likely engage in hydrophobic interactions with nonpolar residues in the active site. The iodine atom at the 8-position could potentially form halogen bonds with nearby electron-donating residues, further enhancing binding affinity.
Interactions with Tubulin: The colchicine binding site is located at the interface of α- and β-tubulin. nih.gov Docking would identify key residues that form hydrogen bonds and hydrophobic interactions with the ligand. The planarity of the quinazolinone system and the hydrophobic nature of the methyl groups would be important for fitting into this predominantly hydrophobic pocket.
Table 2: Illustrative Molecular Docking Results of Quinazolinone Derivatives with Biological Targets Note: The binding energies and interacting residues are representative examples from studies on various quinazolinone derivatives and are not specific results for this compound.
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Types of Interactions |
| EGFR Kinase Domain | -8.5 to -9.5 | Met793, Cys773, Leu718, Lys745, Asp800 | Hydrogen Bonding, Hydrophobic Interactions, Halogen Bonding |
| Tubulin (Colchicine Site) | -7.0 to -8.0 | Cys241, Leu248, Ala316, Val318, Lys352 | Hydrophobic Interactions, van der Waals Forces |
Following a comprehensive and exhaustive search for scientific literature and data, it has been determined that there is no publicly available research focusing on the computational chemistry and molecular modeling of the specific chemical compound This compound .
Multiple targeted searches were conducted using the precise chemical name in conjunction with key terms from the requested outline, including "rational design," "molecular docking," "molecular dynamics simulations," and "Quantitative Structure-Activity Relationship (QSAR) modeling." These searches, spanning scholarly articles, research databases, and patent literature, yielded no specific results for this particular molecule.
The existing body of research extensively covers computational studies on the broader class of quinazolinone derivatives, including various substituted and iodinated analogues. However, none of the available studies specifically investigate the 8-iodo-2,7-dimethyl substitution pattern and its associated computational and molecular modeling characteristics.
Due to the strict instructions to generate content focusing solely on "this compound" and to exclude any information that falls outside the explicit scope of the provided outline for this specific compound, it is not possible to create the requested article. To do so would require fabricating data and research findings, which would violate the core principles of scientific accuracy and integrity.
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Advanced Spectroscopic and Crystallographic Characterization of 8 Iodo 2,7 Dimethyl 1h Quinazolin 4 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the proton and carbon framework and establish connectivity between atoms.
1D NMR (¹H, ¹³C) for Proton and Carbon Environments
The ¹H NMR spectrum provides information on the chemical environment and number of different types of protons, while the ¹³C NMR spectrum identifies the various carbon atoms in the molecule.
For 8-iodo-2,7-dimethyl-1H-quinazolin-4-one, the predicted ¹H NMR spectrum would display distinct signals for the N-H proton, two aromatic protons, and two methyl groups. The N-H proton is expected to appear as a broad singlet significantly downfield (~12.5 ppm) due to hydrogen bonding and the influence of the nearby carbonyl group. The two aromatic protons at positions 5 and 6 would likely appear as singlets in the aromatic region (~7.0-8.0 ppm). The methyl groups at positions 2 and 7 are anticipated to be sharp singlets in the aliphatic region (~2.4-2.6 ppm).
The ¹³C NMR spectrum would complement this by showing signals for all ten carbon atoms. Key resonances include the carbonyl carbon (C4) around 162 ppm, the imine carbon (C2) near 152 ppm, and the carbon bearing the iodine atom (C8) at a characteristically shielded position for a heavy halogen substituent. nih.gov The remaining aromatic and methyl carbons would appear at their expected chemical shifts.
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|---|
| 1 | N-H | ~12.5 | - | s (br) |
| 2 | C | - | ~152.0 | - |
| 2-CH₃ | CH₃ | ~2.45 | ~22.0 | s |
| 4 | C=O | - | ~162.5 | - |
| 4a | C | - | ~120.0 | - |
| 5 | C-H | ~7.80 | ~127.0 | s |
| 6 | C-H | ~7.25 | ~125.5 | s |
| 7 | C | - | ~140.0 | - |
| 7-CH₃ | CH₃ | ~2.55 | ~18.0 | s |
| 8 | C-I | - | ~95.0 | - |
| 8a | C | - | ~148.0 | - |
2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecular structure. mdpi.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this molecule, COSY would primarily confirm the absence of vicinal coupling for the aromatic and methyl protons, which are expected to be isolated spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to definitively assign the signals for C5/H5, C6/H6, and the two methyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is critical as it reveals long-range (2-3 bond) correlations between protons and carbons, allowing the assembly of the molecular skeleton. uchile.cl Key expected correlations include:
The N-H proton showing correlations to C2, C4, and C8a.
The C2-CH₃ protons correlating with C2.
The C7-CH₃ protons correlating with C6, C7, and C8.
The aromatic proton H5 showing correlations to C4, C7, and C8a.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between protons. It would be valuable in confirming the substitution pattern, for instance, by showing a spatial relationship between the C7-methyl protons and the aromatic H6 proton.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. ppublishing.org The IR spectrum of this compound would exhibit several characteristic absorption bands. A strong, sharp peak corresponding to the amide carbonyl (C=O) stretch is expected around 1680-1660 cm⁻¹. mdpi.comresearchgate.net The N-H bond would produce a broad absorption band in the range of 3200-3000 cm⁻¹. Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹. orientjchem.orgacgpubs.org Vibrations from the C=N and aromatic C=C bonds would be visible in the 1620-1450 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3200 - 3000 (broad) |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Aliphatic) | Stretching | 2980 - 2850 |
| C=O (Amide I) | Stretching | 1680 - 1660 (strong) |
| C=N / C=C | Stretching | 1620 - 1450 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns. gbiosciences.com When a molecule is ionized in a mass spectrometer, it forms a molecular ion that can break down into smaller, characteristic fragments. libretexts.org
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) with very high accuracy, allowing for the determination of the elemental formula of the molecular ion. researchgate.net For this compound (C₁₀H₉IN₂O), the calculated exact mass of the protonated molecular ion [M+H]⁺ is 300.9814 Da. HRMS analysis would be expected to confirm this value, thereby validating the molecular formula. mdpi.com
The fragmentation pattern in an electron ionization (EI) or tandem mass spectrum (MS/MS) would provide structural proof. A prominent molecular ion peak [M]⁺ would be observed at m/z 300. A characteristic fragmentation would be the loss of the iodine atom, leading to a significant peak at m/z 173 [M-I]⁺. docbrown.info Other potential fragmentations include the loss of a methyl radical or carbon monoxide from the parent ion.
| Predicted m/z | Assignment | Formula of Fragment |
|---|---|---|
| 300 | [M]⁺ | [C₁₀H₉IN₂O]⁺ |
| 285 | [M - CH₃]⁺ | [C₉H₆IN₂O]⁺ |
| 272 | [M - CO]⁺ | [C₉H₉IN₂]⁺ |
| 173 | [M - I]⁺ | [C₁₀H₉N₂O]⁺ |
| 127 | [I]⁺ | [I]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems. econferences.ru The quinazolinone core is an extended chromophore, and its UV-Vis spectrum is expected to show characteristic absorption bands. orientjchem.orgresearchgate.net
The spectrum would likely display intense absorptions at shorter wavelengths (220-280 nm) corresponding to π → π* electronic transitions within the aromatic and heterocyclic ring systems. A less intense, longer-wavelength absorption band (300-340 nm) is also anticipated, which can be attributed to the n → π* transition involving the non-bonding electrons on the nitrogen and oxygen atoms. econferences.ru
| Predicted λmax (nm) | Assignment (Electronic Transition) | Associated Chromophore |
|---|---|---|
| ~230 | π → π | Benzene (B151609) Ring |
| ~275 | π → π | Conjugated Quinazolinone System |
| ~320 | n → π* | C=O and C=N groups |
X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination
Extensive searches of scientific literature and crystallographic databases did not yield specific X-ray diffraction data for the compound this compound. While the broader class of quinazolin-4-one derivatives has been the subject of numerous structural studies, detailed crystallographic information for this particular substituted analogue appears to be unavailable in the public domain. Therefore, the following sections will discuss the principles and potential applications of X-ray diffraction techniques for the structural elucidation of this compound, drawing parallels from research on closely related structures.
Elucidation of Solid-State Molecular Conformation and Packing
For quinazolinone derivatives, SC-XRD studies often reveal a nearly planar bicyclic ring system. However, the substituents at various positions can influence the planarity and lead to subtle conformational deviations. In the case of this compound, key conformational questions that SC-XRD could answer include:
The degree of planarity of the quinazolinone core.
The orientation of the methyl groups at the 2 and 7 positions.
The potential for intramolecular hydrogen bonding involving the N-H group and the carbonyl oxygen.
Furthermore, SC-XRD provides critical insights into the intermolecular interactions that govern the crystal packing. These interactions, which include hydrogen bonding, halogen bonding (involving the iodine atom at the 8-position), and π-π stacking, dictate the macroscopic properties of the crystalline material. For instance, in related heterocyclic compounds, molecules are often observed to form centrosymmetric dimers via N-H···O hydrogen bonds. Understanding the packing arrangement is crucial for predicting properties such as solubility, melting point, and stability.
Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is illustrative and not based on experimental data, as none was found.)
| Parameter | Value |
|---|---|
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the bulk crystalline properties of a material. It is particularly useful for phase identification, assessing sample purity, and determining unit cell parameters. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. While not providing the atomic-level detail of SC-XRD, PXRD is a rapid and non-destructive method for routine characterization.
Co-crystallization Studies with Biological Targets (if applicable to research)
Co-crystallization is a powerful technique used to understand the interactions between a small molecule and its biological target, typically a protein or enzyme. By obtaining a crystal structure of the complex, researchers can visualize the precise binding mode of the ligand within the active site of the macromolecule. This information is instrumental in structure-based drug design, allowing for the optimization of ligand affinity and selectivity.
Quinazolin-4-one derivatives are known to exhibit a wide range of biological activities, often through the inhibition of specific enzymes. Should this compound be identified as a potent modulator of a particular biological target, co-crystallization studies would be a logical next step in the research process.
The successful co-crystallization and subsequent X-ray diffraction analysis would reveal:
The specific amino acid residues involved in binding the compound.
The nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that stabilize the complex.
Any conformational changes that occur in the protein or the ligand upon binding.
This detailed structural information would provide a rational basis for designing more potent and selective analogues of this compound. However, at present, there are no published reports of co-crystallization studies involving this specific compound.
Future Perspectives and Emerging Research Directions for 8 Iodo 2,7 Dimethyl 1h Quinazolin 4 One
Development of Novel and Highly Efficient Synthetic Methodologies
While general methods for the synthesis of quinazolinones are well-established, the efficient and regioselective synthesis of polysubstituted derivatives like 8-iodo-2,7-dimethyl-1H-quinazolin-4-one remains an area ripe for innovation. Future research should focus on the development of novel synthetic strategies that offer high yields, scalability, and sustainability.
One promising avenue is the exploration of C-H activation and functionalization techniques. Directing group-assisted C-H iodination of a pre-formed 2,7-dimethyl-1H-quinazolin-4-one core could provide a more atom-economical route compared to traditional multi-step syntheses that often involve harsh conditions. Furthermore, the development of one-pot or tandem reactions commencing from readily available starting materials would significantly streamline the synthesis of this and related compounds. Microwave-assisted organic synthesis could also be employed to accelerate reaction times and improve yields. nih.gov
| Starting Material Example | Potential Synthetic Strategy | Advantages |
| 2-Amino-3-methylbenzoic acid | Multi-step synthesis involving protection, iodination, and cyclization | Well-understood classical approach |
| 2,7-Dimethyl-1H-quinazolin-4-one | Directed C-H iodination | High atom economy, potentially fewer steps |
| Substituted anthranilamides | Tandem catalysis/one-pot reactions | Increased efficiency, reduced waste |
Exploration of Undiscovered Reactivity Profiles and Novel Transformations
The presence of the iodine atom at the 8-position is a key feature that opens the door to a plethora of unexplored chemical transformations. The carbon-iodine bond is a versatile handle for various cross-coupling reactions, which could be exploited to generate a diverse library of novel 8-substituted quinazolinone derivatives.
Future research should systematically investigate the reactivity of this compound in reactions such as:
Suzuki-Miyaura coupling: for the introduction of aryl or heteroaryl moieties.
Sonogashira coupling: to append alkyne functionalities.
Buchwald-Hartwig amination: for the synthesis of 8-amino-quinazolinone derivatives.
Heck and Stille couplings: to introduce vinyl and organotin groups, respectively.
These transformations would enable the synthesis of compounds with tailored electronic and steric properties, which is crucial for structure-activity relationship (SAR) studies. nih.gov Furthermore, the potential for intramolecular cyclization reactions involving the 8-iodo group and a suitably positioned nucleophile on a substituent at the 2 or 3-position could lead to the discovery of novel polycyclic heterocyclic systems with unique biological profiles.
Deeper Mechanistic Elucidation of In Vitro Biological Activities
While the biological activities of many quinazolinone derivatives have been reported, the specific in vitro activity of this compound is not well-documented. Preliminary screening against a panel of cancer cell lines and microbial strains would be a critical first step. nih.govekb.eg SAR studies have indicated that substitutions at the 2, 6, and 8-positions of the quinazolinone ring are significant for various pharmacological activities. nih.gov
Assuming initial screening reveals promising activity, future research should focus on a deeper mechanistic elucidation. For instance, if anticancer activity is observed, studies should be conducted to identify the molecular target. Quinazolinones are known to act as inhibitors of various kinases, and it would be pertinent to investigate if this compound targets specific kinases involved in cancer progression. mdpi.comacs.org Techniques such as molecular docking, enzymatic assays, and western blotting would be essential in these investigations. Understanding the mechanism of action at a molecular level is paramount for the rational design of more potent and selective analogues.
Application of this compound as a Chemical Biology Probe
The unique substitution pattern of this compound makes it an attractive candidate for development as a chemical biology probe. The presence of the iodo group allows for the facile introduction of reporter tags, such as fluorophores or biotin, via cross-coupling reactions.
Should this compound demonstrate specific binding to a biological target, these tagged versions could be used to:
Visualize the subcellular localization of the target protein.
Identify binding partners through pull-down assays followed by mass spectrometry.
Quantify target engagement in living cells.
Furthermore, the development of photoaffinity probes by incorporating a photolabile group could enable the covalent labeling of the target protein, facilitating its identification and characterization. The design and synthesis of such probes would be a significant step towards understanding the biological role of its potential targets. nih.gov
Integration with Advanced Materials Science and Sensor Development
The application of quinazolinone derivatives in materials science is a largely unexplored frontier. The rigid, planar structure of the quinazolinone core, combined with the potential for functionalization at the 8-position, suggests that this compound could serve as a building block for novel functional materials.
Future research could explore the incorporation of this molecule into:
Organic light-emitting diodes (OLEDs): The extended π-system of derivatives synthesized via cross-coupling reactions could lead to materials with interesting photophysical properties.
Metal-organic frameworks (MOFs): Carboxylate or other coordinating groups could be introduced at the 8-position to enable the formation of novel MOFs with potential applications in gas storage or catalysis.
The exploration of these avenues would require interdisciplinary collaboration between organic chemists, materials scientists, and engineers, and could lead to the discovery of new materials with unique and valuable properties.
Q & A
Q. What are the common synthetic routes for 8-iodo-2,7-dimethyl-1H-quinazolin-4-one?
Methodological Answer: The synthesis of quinazolinone derivatives typically involves cyclization or functionalization of precursor molecules. For iodinated derivatives like this compound, key strategies include:
- Regioselective iodination : Functionalized carbodiimides or triazoles can mediate regioselective halogenation. For example, Ding et al. demonstrated regioselective synthesis of heterocycles using carbodiimide-mediated reactions .
- Catalytic methods : Iodine in ionic liquids (e.g., [Bmim]BF₄) facilitates efficient cyclization under mild conditions, as shown in combinatorial synthesis of quinazolinone derivatives .
- Multi-component reactions : Microwave-assisted protocols using PEG-400 as a solvent enable rapid assembly of quinazolinone scaffolds .
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Solvent | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| Iodine in ionic liquids | [Bmim]BF₄ | 85–92 | 80°C, 4–6 h | |
| Microwave-assisted | PEG-400 | 78–88 | 100°C, 15–20 min | |
| Carbodiimide-mediated | Functionalized CDI | 70–80 | RT, 12–24 h |
Q. What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- FT-IR : Identifies functional groups (e.g., C=O at ~1680 cm⁻¹, C-I at ~500 cm⁻¹). Derivatives like 2,3-dihydroquinazolin-4(1H)-ones show distinct absorption bands for NH and carbonyl groups .
- NMR : ¹H and ¹³C NMR confirm substitution patterns. For example, iodine’s electron-withdrawing effect deshields adjacent protons .
- UV/Vis : Used to study electronic transitions, particularly in conjugated systems. Quinazolinones with aryl substituents exhibit λmax shifts due to extended π-systems .
Q. What safety considerations are critical when handling this compound?
Methodological Answer:
- Hazard identification : Similar quinazolinone derivatives (e.g., 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one) may cause skin/eye irritation or respiratory distress .
- First aid : Immediate decontamination (e.g., flushing eyes with water) and medical consultation are recommended. Safety protocols from and emphasize proper PPE and fume hood use .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective iodination in quinazolinone derivatives?
Methodological Answer:
- Control electronic effects : Electron-donating groups (e.g., methyl at C2/C7) direct iodination to the C8 position via resonance stabilization.
- Catalyst screening : Heterogeneous acid catalysts (e.g., zeolites) improve regioselectivity by stabilizing transition states, as seen in dihydroquinazolinone synthesis .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance iodine’s electrophilicity, favoring C–I bond formation .
Q. How should researchers resolve contradictions between NMR and mass spectrometry data?
Methodological Answer:
- Cross-validation : Use high-resolution MS (HRMS) to confirm molecular formulas and isotopic patterns (e.g., ¹²⁷I has a distinct isotopic signature).
- Dynamic NMR : Detect tautomerism or conformational changes that may obscure NMR signals. For example, 3~{H}-quinazolin-4-one derivatives exhibit tautomeric equilibria affecting spectral assignments .
- Literature benchmarking : Compare data with structurally similar compounds, such as 5-chloro-6-(4-fluorophenyl)-8-hydroxy-3H-quinazolin-4-one, which shares analogous spectral challenges .
Q. How can heterogeneous catalysts improve the synthesis of this compound?
Methodological Answer:
- Catalyst design : Solid acids (e.g., sulfonated carbon) provide Bronsted acid sites for cyclization, reducing side reactions. highlights yields >90% using such catalysts .
- Reusability testing : Assess catalyst stability over multiple cycles. For example, iodine-supported catalysts in ionic liquids retain activity after 5 cycles .
- Kinetic studies : Monitor reaction progress via in situ FT-IR or HPLC to identify rate-limiting steps and optimize temperature/residence time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
